Lipophilicity Enhancement Over the Unsubstituted Pyrrolidine Analog
The target compound exhibits a computed XLogP3 of 1.2, representing a ΔlogP of approximately +0.7 log units relative to the des‑phenyl analog 4‑amino‑5‑(pyrrolidin‑1‑ylmethyl)‑4H‑1,2,4‑triazole‑3‑thiol (XLogP3 ≈ 0.5) [1]. This difference arises solely from the addition of the 3‑phenyl substituent. In the context of CNS drug‑like space, an XLogP in the 1–3 range is associated with favorable blood‑brain‑barrier penetration while maintaining acceptable aqueous solubility. The comparator compound, with XLogP ≈ 0.5, falls below the commonly cited optimal CNS range (1 ≤ logP ≤ 3), potentially limiting its passive membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 4‑Amino‑5‑(pyrrolidin‑1‑ylmethyl)‑4H‑1,2,4‑triazole‑3‑thiol, XLogP3 ≈ 0.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 log units (2.4‑fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
A 0.7‑unit logP increase can markedly improve passive membrane permeability and CNS exposure, making the phenyl analog a superior starting point for neuroscience target screening.
- [1] PubChem. Computed XLogP3 values for CID 56763762 (target) and CID 12123456 (4‑amino‑5‑(pyrrolidin‑1‑ylmethyl)‑4H‑1,2,4‑triazole‑3‑thiol). National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/ View Source
